molecular formula C13H15NO3 B2949049 4-(2-Oxoazepan-1-yl)benzoic acid CAS No. 175153-02-3

4-(2-Oxoazepan-1-yl)benzoic acid

Cat. No.: B2949049
CAS No.: 175153-02-3
M. Wt: 233.267
InChI Key: CEJWBVFMXHXQJM-UHFFFAOYSA-N
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Description

4-(2-Oxoazepan-1-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol It is a derivative of benzoic acid, featuring a seven-membered azepane ring with a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxoazepan-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-aminobenzoic acid with a suitable ketone to form the azepane ring. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxoazepan-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Oxoazepan-1-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxoazepan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(2-Oxoazepan-1-yl)benzoic acid is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered and other analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(2-oxoazepan-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-4-2-1-3-9-14(12)11-7-5-10(6-8-11)13(16)17/h5-8H,1-4,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJWBVFMXHXQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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